molecular formula C16H15N5O3S4 B14919855 N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]thiophene-2-carboxamide

N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]thiophene-2-carboxamide

Cat. No.: B14919855
M. Wt: 453.6 g/mol
InChI Key: LLCKPVXOQWWUCF-UHFFFAOYSA-N
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Description

N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is a complex organic compound that features a thiadiazole ring, a thienylcarbonyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the Thienylcarbonyl Group: This step might involve the acylation of the thiadiazole ring using thienylcarbonyl chloride in the presence of a base such as pyridine.

    Formation of the Benzenesulfonamide Moiety: This can be done by reacting the intermediate with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme mechanisms or as a potential inhibitor of specific enzymes.

    Medicine: As a potential antimicrobial or anticancer agent.

    Industry: As a precursor for the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE would depend on its specific target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-1-benzenesulfonamide
  • N~1~-(5-Propyl-1,3,4-thiadiazol-2-yl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-1-benzenesulfonamide

Uniqueness

N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is unique due to the specific combination of functional groups and the presence of the ethyl group on the thiadiazole ring, which might confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H15N5O3S4

Molecular Weight

453.6 g/mol

IUPAC Name

N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H15N5O3S4/c1-2-13-19-20-16(27-13)21-28(23,24)11-7-5-10(6-8-11)17-15(25)18-14(22)12-4-3-9-26-12/h3-9H,2H2,1H3,(H,20,21)(H2,17,18,22,25)

InChI Key

LLCKPVXOQWWUCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

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